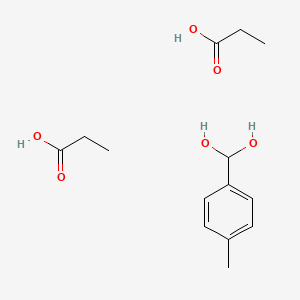
Propanoic acid--(4-methylphenyl)methanediol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also referred to as p-Methylhydratropic acid .
- This compound is an alkaline decomposition product of azalomycin-B , a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .
- Its systematic name indicates that it consists of a propanoic acid moiety (with a methyl group at the 4-position of the phenyl ring).
2-(4-Methylphenyl)propanoic acid: is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .
Preparation Methods
- The synthetic route for 2-(4-Methylphenyl)propanoic acid involves the reaction of pinonic acid with bromine in water .
- Industrial production methods may vary, but this compound can be synthesized in the laboratory using this approach.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.
- Major products formed depend on the specific reaction conditions.
2-(4-Methylphenyl)propanoic acid: can undergo various reactions, including:
Scientific Research Applications
Chemistry: Used as a reference material in analytical chemistry.
Biology: Its role in biological systems is not extensively studied.
Medicine: It is an impurity associated with the widely used nonsteroidal anti-inflammatory drug ibuprofen .
Industry: Its industrial applications are limited due to its status as an impurity.
Mechanism of Action
- The exact mechanism by which 2-(4-Methylphenyl)propanoic acid exerts its effects remains unclear.
- It is not a primary therapeutic agent but rather an impurity.
Comparison with Similar Compounds
- Similar compounds include other carboxylic acids, but none share precisely the same substituent pattern.
2-(4-Methylphenyl)propanoic acid: is unique due to its specific structure.
Properties
CAS No. |
157928-55-7 |
|---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(4-methylphenyl)methanediol;propanoic acid |
InChI |
InChI=1S/C8H10O2.2C3H6O2/c1-6-2-4-7(5-3-6)8(9)10;2*1-2-3(4)5/h2-5,8-10H,1H3;2*2H2,1H3,(H,4,5) |
InChI Key |
YJNDTLZVNYLKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.CC1=CC=C(C=C1)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


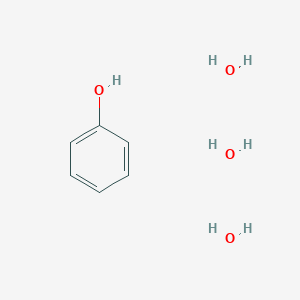
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
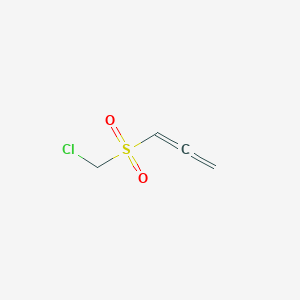
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)
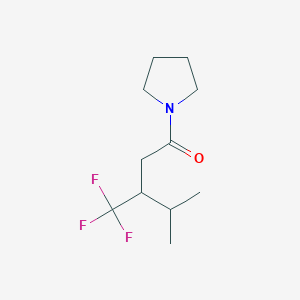
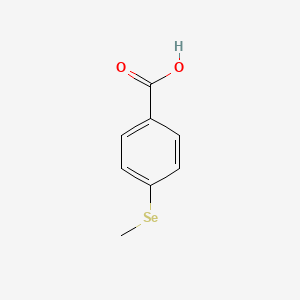
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)
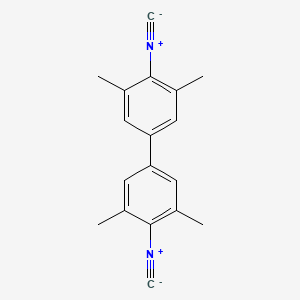
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
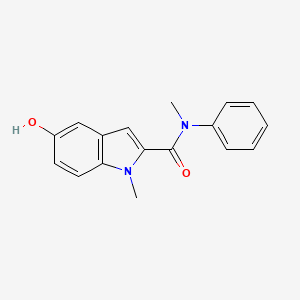
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
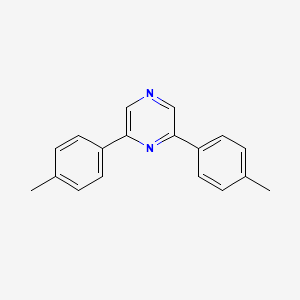
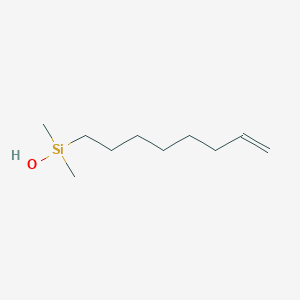
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
